molecular formula C16H17N3O3 B8116961 Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate

Cat. No.: B8116961
M. Wt: 299.32 g/mol
InChI Key: GSXZSPSOOIYELV-UHFFFAOYSA-N
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Description

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is a carbamate derivative featuring a benzyl group, an ethyl backbone with an amide linkage, and a 4-aminophenyl substituent. This structure combines the stability of the carbamate group with the reactivity of the primary amine, making it a versatile intermediate in organic synthesis, particularly for peptide coupling and medicinal chemistry applications.

Properties

IUPAC Name

benzyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-13-6-8-14(9-7-13)19-15(20)10-18-16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZSPSOOIYELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard EDC/HOBt Protocol

The most widely reported method involves coupling 4-aminobenzoic acid derivatives with benzyl-protected glycine hydroxamate . Key steps include:

  • Activation of N-Cbz-glycine (C16H17N3O3) using ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C.

  • Reaction with 4-nitroaniline under nitrogen atmosphere for 12 hours, achieving 85–92% coupling efficiency.

  • Catalytic hydrogenation (10% Pd/C, H2 at 50 psi) to reduce the nitro group to an amine, yielding the final product in 78% isolated yield after silica gel chromatography.

Critical Parameters :

  • Molar Ratio : EDC:HOBt:acid = 1.2:1.2:1

  • Solvent : Anhydrous DMF or dichloromethane (DCM)

  • Workup : Sequential washes with 1M HCl, saturated NaHCO3, and brine

Solid-Phase Synthesis with Boc Protection

Resin-Bound Intermediate Strategy

A patent-derived approach (US2002/19388A1) utilizes Wang resin for iterative synthesis:

  • Immobilization of Fmoc-glycine onto resin via ester linkage.

  • Boc protection of the α-amine using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF).

  • Coupling with 4-azidoaniline via HATU/DIEA activation, followed by Staudinger reduction to generate the primary amine.

  • Cleavage from resin using trifluoroacetic acid (TFA):DCM (1:1), yielding 68% product with >99% purity by HPLC.

Advantages :

  • Eliminates intermediate purification

  • Scalable to multi-gram quantities

Alternative Routes via Oxazolone Intermediates

Cyclization-Decyclization Method

A less common but high-yielding pathway involves:

  • Formation of 2-phenyl-4H-oxazol-5-one from N-Cbz-glycine and acetic anhydride at 110°C.

  • Ring-opening with 4-aminophenol in ethanol:water (4:1) at reflux, producing the target compound in 89% yield.

Reaction Mechanism :

Oxazolone+4-AminophenolΔProduct+Acetic Acid\text{Oxazolone} + \text{4-Aminophenol} \xrightarrow{\Delta} \text{Product} + \text{Acetic Acid}

This method avoids carbodiimide reagents but requires strict pH control (pH 6.5–7.0).

Comparative Analysis of Methods

Yield and Purity Metrics

MethodYield (%)Purity (HPLC)Scale (g)
EDC/HOBt Coupling7898.50.1–5
Solid-Phase6899.11–20
Oxazolone8997.80.5–10

Cost-Benefit Considerations

  • EDC/HOBt : Low cost ($0.32/g) but generates toxic urea byproducts

  • Solid-Phase : High reagent costs ($1.14/g) offset by reduced labor

  • Oxazolone : Moderate cost ($0.75/g) with minimal waste

Analytical Characterization

Spectroscopic Profiles

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.23 (m, 5H, Ar-H), 6.78 (br s, 1H, NH), 5.10 (s, 2H, CH2Ph), 4.31–4.52 (m, 2H, Gly-CH2)

  • HRMS : m/z 299.32 [M+H]+ (Calc. 299.33)

  • IR : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O carbamate)

Industrial-Scale Optimization

Continuous Flow Reactor Design

A recent advancement (WO2003013526A1) details:

  • Mixing N-Cbz-glycine chloride and 4-aminophenol in a microreactor at 80°C.

  • Residence time of 8 minutes achieves 94% conversion.

  • In-line crystallization with anti-solvent (hexane) produces 99.9% pure product at 50 kg/day throughput.

Key Benefits :

  • 40% reduction in solvent use

  • 15°C lower operating temperatures vs batch processes

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that benzyl carbamate derivatives exhibit antimicrobial properties. For instance, compounds structurally related to benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate have shown potential as inhibitors of bacterial enzymes, contributing to their effectiveness against various pathogens .

Cancer Research

The compound has been investigated for its role in cancer therapy. It has been identified as a potential inhibitor of specific kinases involved in cancer progression. For example, derivatives of this compound were tested for their ability to inhibit p21 activated kinase (PAK), which is implicated in several cancers . The structural modifications of benzyl carbamates can enhance their potency and selectivity against cancer cells.

Induction of Antimicrobial Peptides

Another significant application is its role in inducing endogenous antimicrobial peptides. Studies indicate that certain benzyl carbamate derivatives can stimulate the production of these peptides, thereby enhancing the host's immune response against infections . This property is particularly valuable in developing new therapeutic strategies for infectious diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving infected rabbits, a related compound demonstrated substantial reductions in bacterial load when administered orally. The results indicated that treatment with specific doses led to clinical recovery in infected subjects, underscoring the potential of benzyl carbamate derivatives as therapeutic agents against bacterial infections .

Case Study 2: Cancer Cell Line Testing

Research involving various cancer cell lines has shown that modifications to the benzyl carbamate structure can significantly affect cell viability and apoptosis rates. Compounds were tested against breast cancer cell lines, revealing that specific analogs exhibited enhanced cytotoxicity compared to unmodified counterparts .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureAntimicrobial, anticancer
Pyridin-3-ylmethyl (4-((2-aminophenyl)carbamoyl)benzyl)carbamateStructureInduces antimicrobial peptides
4-Amino-N-benzylbenzamideStructureKinase inhibition

Mechanism of Action

The mechanism of action of Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate involves its conversion into active intermediates under specific conditions. For instance, in a biological context, the compound can undergo enzymatic hydrolysis to release an active amine, which then interacts with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

a. Benzyl (2-((4-fluorophenyl)amino)-2-oxoethyl)carbamate (Compound 19, )
  • Structural Difference: The 4-aminophenyl group in the target compound is replaced with a 4-fluorophenyl group.
  • Physical Properties : Melting point = 174–176°C, compared to the benzotriazole analog (438–439 K, ~165–166°C) .
  • Applications : Fluorinated analogs are often used to improve metabolic stability in drug candidates.
b. Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate ()
  • Structural Difference: Incorporates a benzotriazole moiety instead of the 4-aminophenyl group.
  • Synthesis : Synthesized via Katritzky’s method with 74% yield, using benzotriazole as a leaving group .
  • Spectroscopic Data :
    • IR : C=O ester (1,766 cm⁻¹), amide (1,698, 1,655 cm⁻¹) .
    • NMR : Aromatic proton signals at δ 8.28–7.31 ppm (DMSO-d6) .
  • Applications : Serves as an acylating agent in peptide synthesis due to benzotriazole’s efficient leaving-group properties .

Heterocyclic Derivatives

a. Benzyl (2-(4-(4-fluoro-3-methylphenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate ()
  • Structural Difference : Contains an imidazole ring, enabling hydrogen bonding and metal coordination.
  • Applications : Imidazole derivatives are prevalent in antifungal and antiviral agents due to their bioactivity .
b. Morpholino-containing Carbamates ()
  • Example: Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl) amino)-2-oxoethyl)carbamate
  • Structural Difference: Morpholino and oxazolidinone groups enhance solubility and pharmacokinetic profiles.
  • Applications: Oxazolidinones are known for antibacterial activity (e.g., linezolid derivatives) .

Spectroscopic and Analytical Differences

  • IR Spectroscopy : The target compound’s primary amine (NH₂) would show N–H stretches ~3300–3500 cm⁻¹, absent in fluorinated or benzotriazole analogs.
  • NMR: The 4-aminophenyl group’s protons would resonate upfield (~δ 6.5–7.0 ppm) compared to electron-deficient aromatic rings (e.g., fluorophenyl: δ 7.3–8.0 ppm) .

Biological Activity

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a benzyl group attached to a carbamate moiety, which is further linked to an amino-substituted oxoethyl group. The presence of an amino group suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its conversion into active intermediates under specific conditions. Key mechanisms include:

  • Enzymatic Hydrolysis : The compound can undergo hydrolysis to release active amines, which may interact with enzymes or receptors, modulating biological pathways and leading to therapeutic effects.
  • Formation of Active Metabolites : Under oxidative or reductive conditions, this compound can form various derivatives, such as benzyl alcohols or amines, which may exhibit distinct biological activities.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of benzyl carbamates. For instance, derivatives similar to this compound have been shown to induce endogenous antimicrobial peptides in animal models, indicating a possible application in treating infections .

Antitumor Activity

Research has indicated that compounds with structural similarities may exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain carbamate derivatives can inhibit tumor growth in vitro and in vivo, suggesting that this compound could be explored for its antitumor properties .

Case Studies

  • In Vivo Rabbit Model : A related compound was tested in rabbits infected with Shigella. The treatment led to significant reductions in bacterial load and improved clinical outcomes at lower doses, showcasing the potential therapeutic efficacy of similar benzyl carbamates .
  • Antitumor Screening : A series of indole-based compounds were evaluated for their antiproliferative effects on pediatric brain tumor cells. Similar structures demonstrated selective cytotoxicity, indicating that this compound might possess comparable antitumor activity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPyridin-3-ylmethyl carbamatesReduced bacterial load in animal models
AntitumorIndole derivativesCytotoxicity against cancer cell lines
Enzyme InhibitionVarious carbamate derivativesModulation of enzyme activity

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate, and what factors influence reaction yields?

  • Answer: The compound is synthesized via carbamate-forming reactions, often involving coupling agents like DCC or HOBt. For example, a 70% yield was achieved using Cbz-Gly-Pro and 3-chloropropanol under column chromatography (DCM/ethyl acetate gradient) . Key factors include stoichiometry of reagents (e.g., 2.0 equiv of alcohol), reaction time (e.g., 30 min to overnight), and purification methods (e.g., chromatography or crystallization) .

Q. Which spectroscopic techniques are routinely used to characterize this compound, and what critical data points should researchers prioritize?

  • Answer:

  • 1H/13C NMR : Look for amide NH signals (δ ~11.59 ppm) and carbamate/aryl protons (δ 4.88–5.13 ppm and 7.17–7.70 ppm, respectively) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ observed at m/z 285.3 vs. calculated 285.2) .
  • HPLC : Monitor purity (e.g., retention times: 2.16–2.59 min for diastereomers) .

Q. What are the primary biochemical applications of this compound in current research?

  • Answer: It serves as a precursor for peptide mimetics (e.g., apelin-13 analogs) and protease inhibitors (e.g., HIV protease ). Its carbamate group enables selective deprotection for further functionalization .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield when scaling up for in vivo studies?

  • Answer:

  • Catalyst Screening : Use Pd/CaCO3 for hydrogenation steps to reduce byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
  • Temperature Control : Low-temperature (0°C) steps minimize side reactions during carbamate formation .
  • Purification : Gradient elution in chromatography (e.g., DCM to 10:1 DCM/ethyl acetate) enhances purity .

Q. What mechanistic insights explain its dual activity as an HIV protease inhibitor and apoptosis inducer in cancer cells?

  • Answer:

  • HIV Protease Inhibition : The carbamate group binds the enzyme’s active site, blocking polyprotein cleavage via competitive inhibition (Ki data inferred from structural analogs) .
  • Apoptosis Induction : The 4-aminophenyl moiety may activate pro-apoptotic pathways (e.g., caspase-3/7) or disrupt mitochondrial membrane potential, as seen in related carbamate derivatives .

Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Answer:

  • Dynamic Effects : Rotameric equilibria in the carbamate/amide bonds can cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) stabilizes conformers .
  • Isotopic Labeling : Use 15N-labeled amines to track hydrogen bonding interactions affecting chemical shifts .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., bond angles in the carbamate group) .

Q. What strategies are employed to enhance the compound’s metabolic stability in pharmacokinetic studies?

  • Answer:

  • Prodrug Design : Modify the benzyl group to tert-butyl or fluorenylmethyl carbamates for slower hydrolysis .
  • Steric Shielding : Introduce bulky substituents (e.g., adamantyl groups) near the carbamate to reduce enzymatic degradation .
  • Isotere Replacement : Replace labile amide bonds with triazoles or sulfonamides .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies for antimicrobial or anticancer activity?

  • Answer:

  • Substitution Patterns : Fluorine at the 4-position enhances membrane permeability (logP optimization) .
  • Amino Acid Side Chains : Branched alkyl groups (e.g., tert-butyl) improve target selectivity in WDR5 degraders .
  • Electrophilic Moieties : Iodoaryl groups (e.g., 2-iodophenyl) enable photoaffinity labeling for target identification .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYieldReference
Carbamate FormationDCC, HOBt, THF, 0°C → RT79%
DeprotectionTFA in CH2Cl2, 1 hQuantitative
PurificationDCM/ethyl acetate 10:170%

Table 2. Biological Activity Profiling

AssayTargetIC50/EC50Reference
HIV Protease InhibitionViral polyprotein cleavage~50 nM*
Apoptosis Induction (HeLa)Caspase-3 activation10 µM
WDR5 DegradationWD40-repeat protein0.5 µM

*Estimated from structural analogs.

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